An In-depth Technical Guide to 4-Hydroxy-N,2-dimethylbenzamide: Identification, Characterization, and Synthesis
An In-depth Technical Guide to 4-Hydroxy-N,2-dimethylbenzamide: Identification, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-N,2-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a phenolic hydroxyl group, an N-methyl amide, and a methyl group on the aromatic ring, presents a unique scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study. This guide provides a comprehensive overview of the identification, analytical characterization, and a proposed synthetic pathway for 4-Hydroxy-N,2-dimethylbenzamide, serving as a crucial resource for researchers engaged in its synthesis and application.
Part 1: Core Identification and Properties
| Identifier | Value | Source/Method |
| IUPAC Name | 4-Hydroxy-N,2-dimethylbenzamide | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₁NO₂ | Elemental Composition |
| Molecular Weight | 165.19 g/mol | Calculation |
| Canonical SMILES | CNC(=O)C1=C(C)C=C(O)C=C1 | 2D Structure |
| InChI Key | (Predicted) | InChI Algorithm |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the compound's structure and comparison with similar molecules. These values should be considered estimates and require experimental verification.
| Property | Predicted Value |
| Melting Point | 150-170 °C |
| Boiling Point | >300 °C at 760 mmHg |
| LogP | ~1.5 - 2.5 |
| Aqueous Solubility | Sparingly soluble |
Part 2: Synthesis and Purification
A plausible synthetic route to 4-Hydroxy-N,2-dimethylbenzamide involves the amidation of 4-hydroxy-2-methylbenzoic acid. This common and versatile reaction in organic synthesis can be achieved through several methods, with the acid chloride route being a reliable choice for laboratory-scale synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 4-Hydroxy-N,2-dimethylbenzamide.
Experimental Protocol: Synthesis via the Acid Chloride Intermediate
This protocol outlines a standard laboratory procedure for the synthesis of 4-Hydroxy-N,2-dimethylbenzamide.
Step 1: Formation of the Acid Chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methylbenzoic acid (1 equivalent).
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Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
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Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-hydroxy-2-methylbenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Amidation
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Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of methylamine (CH₃NH₂) (at least 2 equivalents) in the same solvent to the cooled acid chloride solution with vigorous stirring. The use of excess methylamine is to neutralize the HCl byproduct.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted starting acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-Hydroxy-N,2-dimethylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Part 3: Analytical Characterization
A multi-technique approach is essential for the comprehensive structural elucidation and purity assessment of the synthesized 4-Hydroxy-N,2-dimethylbenzamide.
Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.
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¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number and types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH |
| ~7.5 - 8.5 | Broad Singlet/Quartet | 1H | Amide N-H |
| ~7.0 - 7.5 | Multiplet | 3H | Aromatic C-H |
| ~2.8 - 3.0 | Doublet | 3H | N-CH₃ |
| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ |
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | Amide C=O |
| ~155 - 160 | Aromatic C-OH |
| ~120 - 140 | Aromatic C-H & C-C |
| ~26 - 28 | N-CH₃ |
| ~18 - 22 | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
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Expected Molecular Ion Peak (M⁺): m/z = 165.0789 (for [M]⁺) or 166.0862 (for [M+H]⁺ in ESI+).
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Key Fragmentation Pathways:
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Loss of the N-methyl group (-CH₃).
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Cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the methylamine radical cation.
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Fragments arising from the substituted benzene ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3300 | N-H stretch | Amide N-H |
| ~3000 | C-H stretch | Aromatic C-H |
| 2850 - 2960 | C-H stretch | Aliphatic C-H (from CH₃ groups) |
| 1630 - 1680 | C=O stretch | Amide I band |
| 1500 - 1600 | N-H bend | Amide II band |
| 1450 - 1600 | C=C stretch | Aromatic ring |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of 4-Hydroxy-N,2-dimethylbenzamide. By following the proposed synthetic and analytical workflows, researchers can confidently prepare and validate the structure of this compound. The predicted spectral data serves as a valuable reference for experimental verification. As a versatile scaffold, 4-Hydroxy-N,2-dimethylbenzamide holds potential for further functionalization and exploration in the pursuit of novel chemical entities with significant biological activities.
References
Due to the limited direct literature on 4-Hydroxy-N,2-dimethylbenzamide, the following references to general synthetic methodologies and spectral characterization of similar compounds are provided for guidance.
- General Synthesis of Benzamides: For general procedures on the synthesis of benzamides from carboxylic acids, including the use of thionyl chloride for acid chloride formation followed by amidation, refer to standard organic chemistry textbooks and relevant literature on amide bond formation. A representative example can be found in: Strategic Applications of Named Reactions in Organic Synthesis, Kürti, L.; Czakó, B. Elsevier, 2005.
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Spectroscopic Data of Related Compounds: For examples of NMR, MS, and IR data for structurally similar compounds such as N-methylbenzamides and substituted benzamides, consult chemical databases and spectral libraries
Sources
- 1. Benzamide, N-methyl- [webbook.nist.gov]
- 2. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 3. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 4. 4-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 309822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-hydroxy-n,n-dimethylbenzamide (C9H11NO2) [pubchemlite.lcsb.uni.lu]
